3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds are characterized by their bicyclic structure, which includes a fused benzene and imidazole ring. This particular compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Source: The compound can be synthesized from 6-chloro-1H-benzoimidazole and propionic acid, utilizing specific reaction conditions to achieve the desired product. Its synthesis and characterization have been documented in various scientific studies, highlighting its relevance in organic synthesis and pharmacological research.
Classification: 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid is classified as an organic compound, specifically a carboxylic acid derivative of benzimidazole. It is recognized for its potential therapeutic properties, including antimicrobial and anticancer activities.
The synthesis of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid typically involves the reaction of 6-chloro-1H-benzoimidazole with propionic acid. This reaction is often facilitated by a catalyst under controlled temperature and pressure conditions to optimize yield and purity.
The general synthetic route may include the following steps:
The molecular structure of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid features a benzimidazole ring substituted at the 6-position with a chlorine atom and at the propionic acid moiety at the 3-position.
3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid can participate in several types of chemical reactions:
The reactions can be performed under varying conditions depending on the desired outcome, including temperature control, solvent choice, and concentration of reactants.
The mechanism through which 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid exerts its biological effects involves interaction with specific enzymes and receptors within biological systems.
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular functions such as metabolism and gene expression. It has been observed to modulate signaling pathways related to cell cycle regulation and apoptosis.
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure and purity of this compound.
3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid has several scientific uses:
This compound exemplifies the intersection of organic synthesis, medicinal chemistry, and biochemical research, highlighting its significance in both academic and industrial contexts.
The synthesis of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid (molecular formula: C₁₀H₉ClN₂O₂; MW: 224.64 g/mol) leverages advanced strategies to integrate the benzoimidazole core with the propionic acid side chain. The primary route involves condensation reactions between 4-chloro-1,2-diaminobenzene and ester/carboxylic acid derivatives under oxidative conditions. A pivotal advancement uses microwave-assisted synthesis with sodium metabisulfite (Na₂S₂O₅) as an oxidative agent, reducing reaction times from 6–12 hours (conventional heating) to 10–15 minutes while increasing yields by 7–22% [2] [10]. This green chemistry approach aligns with sustainable methodologies by minimizing energy consumption and improving atom economy [2].
Alternative pathways include:
Table 1: Synthetic Method Comparison for 6-Chloro-Benzoimidazole Propionates
Method | Reaction Time | Yield (%) | Key Reagents/Conditions |
---|---|---|---|
Conventional Condensation | 6–12 hours | 70–91% | o-Phenylenediamine, HCl, Δ |
Microwave-Assisted | 10–15 minutes | 90–99% | Na₂S₂O₅, microwave irradiation |
Reductive Alkylation | 2–4 hours | 65–78% | Pd/C, H₂, propiolate derivatives |
Halogenation at the C-6 position of the benzoimidazole ring is critical for optimizing bioactivity. Chlorine incorporation enhances electrophilic character and improves binding affinity to biological targets like dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptors (VEGFR-2) [2] [4]. Studies show that 6-chloro derivatives exhibit superior antibacterial and anticancer activity compared to nitro- or unsubstituted analogs:
The C-6 chloro group stabilizes molecular interactions via halogen bonding with amino acid residues (e.g., Asp29 in S. aureus DHFR), increasing residence time in enzyme pockets [4]. Conversely, halogenation at C-4/C-5 reduces planarity and disrupts π-stacking, diminishing activity by >50% [7].
Table 2: Bioactivity of Positional Halogen Isomers
Halogen Position | Antibacterial MIC (μg·mL⁻¹) | Anticancer IC₅₀ (μg·mL⁻¹) | Target Affinity (Kd, nM) |
---|---|---|---|
C-6 Chloro | 2–16 | 1.84–10.28 | DHFR: 12.3; VEGFR-2: 18.7 |
C-5 Chloro | 32–64 | 15.42–28.91 | DHFR: 48.9; VEGFR-2: 52.1 |
C-4 Nitro | 16–32 | 8.75–14.33 | DHFR: 26.5; VEGFR-2: 30.8 |
Modifications to the propionic acid moiety significantly alter solubility, metabolic stability, and tissue permeability. Key strategies include:
Pharmacokinetic studies reveal that unmodified propionic acid derivatives undergo rapid glucuronidation (t₁/₂ = 0.8 hours in mice), limiting bioavailability. In contrast, alkylated analogs (e.g., n-propyl esters) exhibit:
Table 3: Pharmacokinetic Parameters of Propionic Acid Derivatives
Modification | log P | Solubility (μg·mL⁻¹) | t₁/₂ (hours) | Metabolic Stability |
---|---|---|---|---|
Parent acid (unmodified) | 1.82 | 200 (pH 7.4) | 0.8 | Low (extensive glucuronidation) |
Ethyl ester | 3.45 | 45 (pH 7.4) | 2.5 | Moderate (esterase cleavage) |
Tetrazole bioisostere | 2.10 | 310 (pH 7.4) | 3.8 | High (CYP3A4-mediated) |
Glycinamide conjugate | −0.92 | >500 (pH 7.4) | 4.2 | High (renal excretion) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1